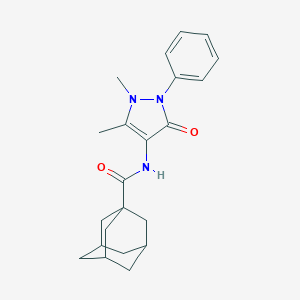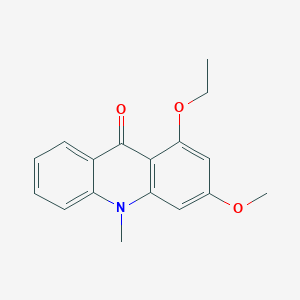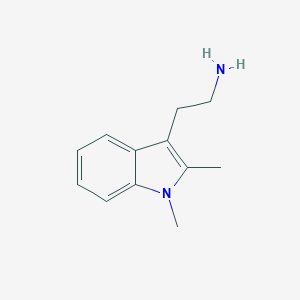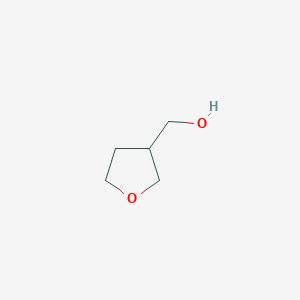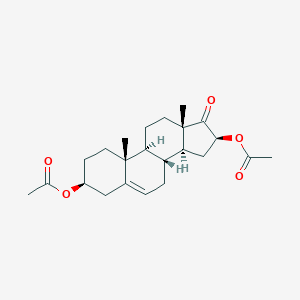
N,N-Didecylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Didecylaniline is a chemical compound that belongs to the class of secondary amines. It is widely used in scientific research for its unique properties and applications. This compound is synthesized through a variety of methods and has been the subject of extensive research in various fields. In
Mécanisme D'action
The mechanism of action of N,N-Didecylaniline is not fully understood, but it is believed to interact with cell membranes and disrupt their structure and function. It has been shown to alter the fluidity of cell membranes, which can affect the activity of membrane-bound enzymes and transport proteins. Additionally, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase.
Biochemical and Physiological Effects
N,N-Didecylaniline has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to induce liver damage and alter lipid metabolism. It has also been shown to have neurotoxic effects, including the inhibition of acetylcholinesterase activity and the induction of oxidative stress in the brain. Additionally, it has been shown to have cytotoxic effects on certain cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N,N-Didecylaniline in lab experiments is its ability to form micelles in aqueous solutions, which can be useful for drug delivery applications. Additionally, its surfactant properties make it useful for emulsifying and dispersing hydrophobic compounds in aqueous solutions. However, its toxicity and potential for environmental harm make it important to handle with care and dispose of properly.
Orientations Futures
There are numerous future directions for research on N,N-Didecylaniline. One area of interest is its potential as a drug delivery agent, particularly for the delivery of hydrophobic drugs. Additionally, its surfactant properties make it a promising candidate for use in the development of new materials, such as nanocomposites and polymer blends. Further studies are also needed to fully understand its mechanism of action and its potential toxicity in different biological systems.
Conclusion
In conclusion, N,N-Didecylaniline is a chemical compound with a wide range of scientific research applications. Its unique properties make it useful for drug delivery, organic synthesis, and material science. However, its potential toxicity and environmental impact make it important to handle with care and dispose of properly. Further research is needed to fully understand its mechanism of action and its potential for use in various fields.
Méthodes De Synthèse
N,N-Didecylaniline is synthesized through a variety of methods, including the reaction of aniline with decyl bromide, the reaction of aniline with decyl chloride, and the reaction of aniline with decyl alcohol. The most commonly used method is the reaction of aniline with decyl bromide. This method involves the addition of aniline to a solution of decyl bromide in an organic solvent, followed by heating and stirring for several hours. The resulting product is then purified through a series of extraction and filtration steps.
Applications De Recherche Scientifique
N,N-Didecylaniline has numerous scientific research applications, including its use as a surfactant, a corrosion inhibitor, and a stabilizer for polymers. It is also used as a reagent in organic synthesis, particularly in the preparation of amides and esters. Additionally, it has been studied as a potential drug delivery agent due to its ability to form micelles in aqueous solutions.
Propriétés
Numéro CAS |
16088-84-9 |
|---|---|
Nom du produit |
N,N-Didecylaniline |
Formule moléculaire |
C26H47N |
Poids moléculaire |
373.7 g/mol |
Nom IUPAC |
N,N-didecylaniline |
InChI |
InChI=1S/C26H47N/c1-3-5-7-9-11-13-15-20-24-27(26-22-18-17-19-23-26)25-21-16-14-12-10-8-6-4-2/h17-19,22-23H,3-16,20-21,24-25H2,1-2H3 |
Clé InChI |
JJWRKQIITDNSSJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCN(CCCCCCCCCC)C1=CC=CC=C1 |
SMILES canonique |
CCCCCCCCCCN(CCCCCCCCCC)C1=CC=CC=C1 |
Autres numéros CAS |
16088-84-9 |
Synonymes |
N-decyl-N-phenyl-decan-1-amine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






